Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate

SNAr reactivity leaving group ability medicinal chemistry diversification

Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate (CAS 886950-84-1) is a 6-oxo-1,6-dihydropyridazine derivative substituted at the N1 position with a p-tolyl group and at C4 with a tosyloxy (p-toluenesulfonyloxy) leaving group, with an ethyl carboxylate at C3. This scaffold is a key intermediate in the synthesis of potent NaV channel inhibitors, with the patent literature documenting nanomolar-level NaV1.8 inhibition (IC50 2.3–8.7 nM) for closely related 4-amino-substituted congeners.

Molecular Formula C21H20N2O6S
Molecular Weight 428.46
CAS No. 886950-84-1
Cat. No. B2435980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate
CAS886950-84-1
Molecular FormulaC21H20N2O6S
Molecular Weight428.46
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
InChIInChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)17-11-7-15(3)8-12-17)13-19(24)23(22-20)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3
InChIKeyTUNQLRAIZGUSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate (CAS 886950-84-1): Structural and Functional Baseline


Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate (CAS 886950-84-1) is a 6-oxo-1,6-dihydropyridazine derivative substituted at the N1 position with a p-tolyl group and at C4 with a tosyloxy (p-toluenesulfonyloxy) leaving group, with an ethyl carboxylate at C3 [1]. This scaffold is a key intermediate in the synthesis of potent NaV channel inhibitors, with the patent literature documenting nanomolar-level NaV1.8 inhibition (IC50 2.3–8.7 nM) for closely related 4-amino-substituted congeners [1]. The compound is primarily offered by specialty chemical suppliers as a research intermediate for medicinal chemistry and chemical biology programs.

Why Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate Cannot Be Trivially Substituted


The 6-oxo-1,6-dihydropyridazine core is a privileged scaffold for NaV channel inhibition, but its activity is exquisitely sensitive to the nature of the C4 substituent [1]. The target compound bears a tosyloxy group at C4, which simultaneously serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and as a steric/electronic modulator that distinguishes it from analogs with C4-hydroxy, -alkoxy, -amino, or -halogen substituents [2]. Swapping this compound for an analog lacking the tosyloxy group would eliminate the synthetic reactivity profile required for subsequent diversification, while substitution with a 4-chloro or 4-bromo pyridazine would alter both the electronic character and the leaving-group aptitude of the intermediate.

Quantitative Differentiation Evidence for Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate (CAS 886950-84-1)


C4-Tosyloxy as a Superior Leaving Group for Late-Stage Diversification vs. 4-Hydroxy Intermediates

The C4-tosyloxy group on the target compound provides a substantially better leaving group (pKa of conjugate acid = -2.8 for TsOH) compared to the 4-hydroxy analog (pKa of conjugate acid = 15.7 for H2O), enabling direct SNAr displacement with amines under mild conditions (room temperature to 60°C, DMF or CH3CN, K2CO3) [1]. The 4-hydroxy intermediate requires pre-activation (e.g., POCl3 or triflate formation) before substitution, adding one synthetic step and reducing overall yield. Although no head-to-head kinetic comparison of the target compound vs. its 4-hydroxy analog has been published, the leaving-group pKa difference of approximately 18.5 orders of magnitude is a well-established physical-organic chemistry principle that predicts substantially faster reaction rates for the tosyloxy derivative [1], [2].

SNAr reactivity leaving group ability medicinal chemistry diversification

N1-p-Tolyl Substitution Confers Steric and Electronic Differentiation from N1-Phenyl and N1-o-Tolyl Analogs

The N1-p-tolyl group on the target compound introduces both steric and electronic effects that differ from N1-phenyl and N1-o-tolyl analogs. The para-methyl substituent donates electron density via hyperconjugation and inductive effects (Hammett σp = -0.17 for CH3; σm = -0.07), modestly increasing the electron density on the pyridazine ring compared to the unsubstituted phenyl analog (σ = 0.00) [1], [2]. In the NaV inhibitor series disclosed in WO2020140959A1, the corresponding 4-amino derivatives with p-tolyl substitution at N1 retained single-digit nanomolar NaV1.8 potency, whereas ortho-substituted analogs showed reduced activity, suggesting that the para-methyl orientation is critical for maintaining the bioactive conformation [1]. The target compound serves as the direct precursor to these p-tolyl-substituted NaV inhibitors.

steric effects regioselectivity NaV selectivity

Ethyl Ester at C3 Provides Optimal Balance of Reactivity and Stability vs. Methyl Ester and Carboxylic Acid Analogs

The ethyl ester at C3 of the target compound offers a practical balance between stability and reactivity. Methyl esters are more prone to hydrolysis (faster saponification kinetics) and crystallize less readily, while tert-butyl esters require strong acidic conditions (TFA) for cleavage that are incompatible with acid-sensitive intermediates [1]. The ethyl ester provides sufficient steric protection against premature hydrolysis during SNAr at C4 while remaining cleavable under mild basic conditions (LiOH, THF/H2O, 0–25°C) [1]. This property is essential for the synthetic sequence outlined in WO2020140959A1, where the carboxylate is retained through multiple transformations before final deprotection.

ester stability synthetic intermediate protecting group strategy

C4-Tosyloxy Enables Direct Access to 4-Amino-6-oxo-1,6-dihydropyridazine NaV Inhibitors with Sub-10 nM Potency

In WO2020140959A1, compounds derived from C4-tosyloxy intermediates (structurally analogous to the target compound) were converted to 4-alkylamino derivatives that exhibited NaV1.8 inhibitory IC50 values ranging from 2.3 to 8.7 nM [1]. Comparator compounds lacking the C4-amino substituent (e.g., 4-unsubstituted or 4-hydroxy analogs) were not explicitly reported in the same assay, but the patent's structure-activity relationship (SAR) data indicate that C4-substitution is essential for sub-10 nM potency [1]. The target compound is the immediate precursor to these potent 4-amino derivatives, making it the critical branching point for SAR exploration.

NaV1.8 inhibition pain therapeutics SNAr amination

C4-Tosyloxy Enables Regioselective Functionalization Compared to 4,5-Disubstituted Pyridazine Analogs

The target compound carries a single leaving group at C4, unlike 4,5-ditosyloxy or 4,5-dihalo pyridazine analogs that require differentiation of two reactive sites [1]. This monofunctionalization ensures unambiguous regiochemistry during the SNAr amination step, eliminating the need for selective protection/deprotection sequences or chromatographic separation of regioisomers. The regiospecific introduction of sulfonylmethyl groups at C4 of 3-substituted pyridazines is well-documented, supporting that the tosyloxy is installed with complete regioselectivity [1].

regioselectivity site-selective functionalization synthetic efficiency

Optimal Application Scenarios for Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate (CAS 886950-84-1)


Late-Stage Diversification in NaV1.8 Inhibitor Lead Optimization Programs

The compound is the ideal branching intermediate for synthesizing libraries of 4-amino-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate derivatives via parallel SNAr amination [1]. Medicinal chemistry teams exploring NaV1.8 as a pain target can use this intermediate to rapidly generate 50–200 analogs for SAR studies, with the confidence that the p-tolyl N1-substituent and ethyl ester protection are optimized for this scaffold class [1].

Replacement of 4-Chloro- or 4-Bromo-Pyridazine Intermediates Requiring Harsher Amination Conditions

Traditional 4-halo-pyridazine intermediates (4-Cl, 4-Br) require elevated temperatures (80–120°C) and/or Pd-catalyzed Buchwald-Hartwig amination for displacement, whereas the tosyloxy group undergoes SNAr under milder conditions (25–60°C, K2CO3/DMF) [1]. This makes the target compound preferable for heat-sensitive or functional-group-rich amine coupling partners.

Synthesis of Carboxylic Acid Derivatives via Selective Ethyl Ester Hydrolysis

The ethyl ester at C3 can be selectively cleaved (LiOH, THF/H2O, 0–25°C) to generate the free carboxylic acid without affecting the C4-tosyloxy group, enabling subsequent amide coupling or bioconjugation chemistry [1]. This orthogonal deprotection strategy is not available with the corresponding methyl ester (too labile) or tert-butyl ester (requires acidic conditions incompatible with the tosyloxy leaving group).

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